BenchChemオンラインストアへようこそ!

SM1-71

Kinase Polypharmacology Covalent Inhibition Chemical Probe

SM1-71 is an acrylamide-modified covalent kinase inhibitor with a unique polypharmacology profile, irreversibly engaging 23 distinct kinases including TAK1/MAP3K7, MEK1/2, ERK1/2, SRC, YES1, and FGFR1. Unlike ATP-competitive inhibitors, SM1-71 targets non-conserved cysteines in DFG-1, P-loop, and activation loop regions, enabling sustained, simultaneous blockade of multiple oncogenic signaling nodes. This makes SM1-71 the essential chemical probe for chemoproteomic kinome profiling, validating signaling vulnerabilities in drug-resistant cancer models, and serving as a robust, broad-spectrum positive control in high-throughput cell viability assays where single-target inhibitors fail. Procure SM1-71 to access a well-characterized, literature-validated tool compound for advanced chemical biology and oncology discovery workflows.

Molecular Formula C24H26ClN7O
Molecular Weight 463.97
CAS No. 2088179-99-9
Cat. No. B610880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM1-71
CAS2088179-99-9
SynonymsSM1-71;  SM-1-71;  SM 1-71;  SM171;  SM-171;  SM 171; 
Molecular FormulaC24H26ClN7O
Molecular Weight463.97
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(NC4=CC=CC=C4NC(C=C)=O)=C(C=N3)Cl
InChIInChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30)
InChIKeySCMLGVPMSXTUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SM1-71 (CAS 2088179-99-9): A Multi-Targeted Covalent Kinase Probe for Chemical Biology and Cancer Signaling Research


SM1-71 (CAS 2088179-99-9) is a multi-targeted, acrylamide-modified covalent kinase inhibitor that functions as a promiscuous chemical probe for interrogating the kinome [1]. It covalently engages 23 distinct kinases, including key nodes in the MAPK signaling cascade (TAK1/MAP3K7, MEK1/2, ERK1/2), SRC family kinases (SRC, YES1), and FGFR1, among others [2]. Unlike selective, ATP-competitive inhibitors, SM1-71's polypharmacology is driven by its covalent warhead, which targets non-conserved cysteines in the DFG-1, P-loop, and activation loop regions of the kinase domain, enabling the simultaneous and sustained inhibition of multiple signaling pathways that are often co-opted in cancer [2].

Why SM1-71 Cannot Be Substituted by Standard TAK1 or SRC Inhibitors


The scientific and industrial utility of SM1-71 is predicated on its unique, multi-targeted, and covalent polypharmacology. Standard substitution with a selective TAK1 inhibitor (e.g., Takinib, 5Z-7-Oxozeaenol) or a SRC/ABL inhibitor (e.g., Dasatinib) would fundamentally alter the experimental outcome because it would fail to recapitulate the simultaneous, sustained inhibition of the distinct 23-kinase network that SM1-71 engages [1]. Specifically, selective inhibitors lack the requisite covalent binding to nine of SM1-71's key targets [2], and ATP-competitive inhibitors cannot provide the sustained signaling suppression achieved through irreversible covalent modification [3]. The quantitative evidence below demonstrates that SM1-71's differentiation arises from this unique multi-kinase profile, which drives potent cytotoxicity in cell lines resistant to single-pathway inhibitors, making it an irreplaceable chemical biology tool [1].

Quantitative Evidence for SM1-71's Differentiation from Kinase Inhibitor Analogs


Comparative Polypharmacology: Number of Covalent Kinase Targets

SM1-71 covalently inhibits 23 kinases, a property not shared by standard selective TAK1 or SRC inhibitors. The table below contrasts SM1-71's multi-targeted profile against single- or dual-targeted inhibitors, highlighting its unique utility as a kinome-wide probe [1].

Kinase Polypharmacology Covalent Inhibition Chemical Probe

Comparative Potency on SRC Kinase: Covalent vs. Reversible Inhibition

SM1-71 exhibits a biochemical IC50 of 4 nM for SRC kinase, establishing it as a highly potent covalent inhibitor of this target [1]. The table below compares its potency to clinical SRC/ABL inhibitors and highlights the unique covalent mechanism that leads to sustained inhibition [2].

SRC Kinase Inhibition Covalent Inhibitor Dasatinib Comparator

Comparative Cytotoxicity Across Diverse Cancer Cell Lines

SM1-71 induces potent cytotoxicity with nanomolar GR50 values and negative GRmax values in a majority of cancer cell lines tested, including those with mutations in KRAS, EGFR, BRAF, ALK, and PIK3CA [1]. The table below contrasts its broad-spectrum activity with that of several single-target clinical kinase inhibitors, which show much more limited efficacy across the same panel [1].

Antiproliferative Activity Cancer Cell Line Panel GR50 Analysis

Comparative Selectivity Profile: Covalent Target Engagement vs. Clinical Multikinase Inhibitors

Unlike FDA-approved multikinase inhibitors (e.g., dasatinib, bosutinib), SM1-71's polypharmacology is driven by covalent bond formation with specific non-conserved cysteines in the ATP-binding pocket [1]. The table below compares its covalent target spectrum to the broader, but reversible, target profiles of clinical SRC/ABL inhibitors, emphasizing its unique application as a covalent kinome probe [2].

Kinase Selectivity Covalent Probe Target Engagement

Primary Research and Industrial Applications of SM1-71 Based on Quantitative Evidence


Chemical Probe for Kinome-Wide Covalent Target Identification

SM1-71 is the optimal tool compound for chemical biology studies aimed at identifying novel, targetable cysteines across the human kinome. Its demonstrated ability to covalently engage 23 kinases, 9 of which were previously uncharacterized for covalent targeting, makes it an indispensable probe for chemoproteomics and kinobeads assays [1]. This application is supported by direct evidence showing its multi-targeted covalent inhibition profile is far broader than any comparable selective inhibitor [1].

Functional Analysis of Polypharmacology in Cancer Cell Signaling

Procure SM1-71 to interrogate and validate signaling vulnerabilities in cancer cells that are driven by multiple parallel pathways. The quantitative evidence demonstrates that SM1-71's simultaneous inhibition of 23 kinases, including MEK1/2 and IGF1R/INSR, is critical for blocking proliferation in cell lines resistant to single-pathway inhibitors like MEK or PI3K inhibitors [2]. This makes it a powerful tool for discovering effective combination therapies or validating novel polypharmacology strategies in oncology research [2].

Development of Selective Covalent SRC Kinase Inhibitors

Use SM1-71 as a validated starting point for structure-based drug design aimed at developing selective, irreversible SRC inhibitors. The evidence shows that SM1-71's promiscuity can be rationally optimized; its derivative, DGY-06-116, achieved high selectivity for SRC (IC50 = 3 nM) over other covalent targets like TAK1 and FGFR1 [3]. Researchers in medicinal chemistry can procure SM1-71 to benchmark their novel covalent SRC inhibitor series against a well-characterized parental compound with known multi-kinase activity [3].

Broad-Spectrum Positive Control for Cytotoxicity Screens

In industrial settings such as high-throughput screening (HTS) facilities, SM1-71 can serve as a robust, broad-spectrum positive control for cell viability assays. The data confirm it induces potent cytotoxicity in 8 of 11 diverse cancer cell lines with mutations in major oncogenic drivers (KRAS, EGFR, BRAF, etc.) [2]. Its consistent, strong effect across a wide range of genetic backgrounds provides a reliable benchmark for assay performance, far more consistent than a single-target inhibitor which would only show activity in a limited subset of cell lines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM1-71

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.